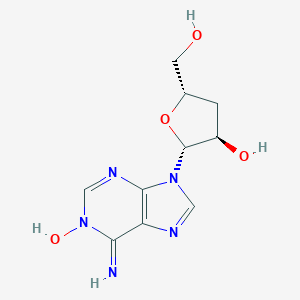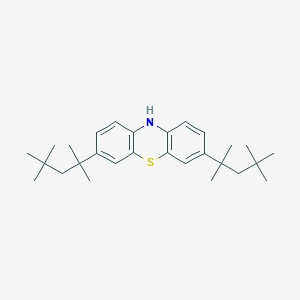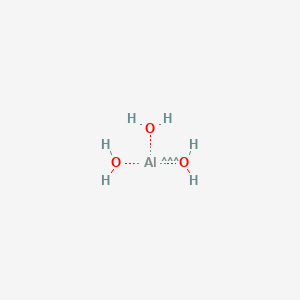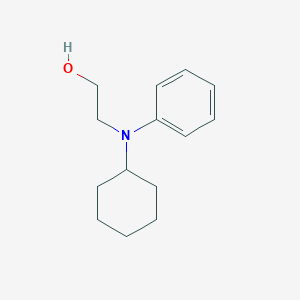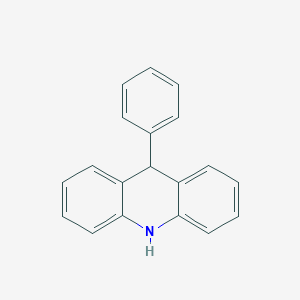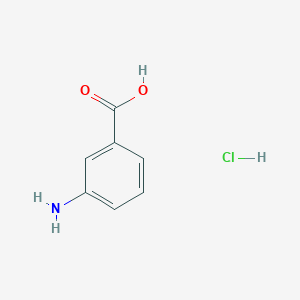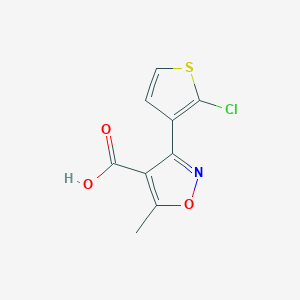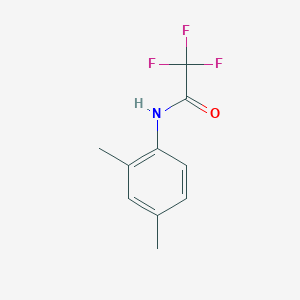
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.29 g/mol. In
作用機序
The mechanism of action of DMTF is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. DMTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. DMTF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
生化学的および生理学的効果
DMTF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that DMTF inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMTF has also been shown to have anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
DMTF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DMTF has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on DMTF. One area of interest is the development of DMTF-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of DMTF as a building block for the synthesis of novel polymers and materials. Additionally, more research is needed to fully understand the mechanism of action of DMTF and its potential applications in various fields.
合成法
DMTF can be synthesized using a simple one-pot reaction between 2,4-dimethylphenylamine and trifluoroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization.
科学的研究の応用
DMTF has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DMTF has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, DMTF has been used as a building block for the synthesis of novel polymers and materials. In environmental science, DMTF has been studied as a potential pollutant and its degradation products have been investigated.
特性
CAS番号 |
14618-47-4 |
|---|---|
製品名 |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
分子式 |
C10H10F3NO |
分子量 |
217.19 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-4-8(7(2)5-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChIキー |
MFSPRVXZMOZECF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
その他のCAS番号 |
14618-47-4 |
同義語 |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



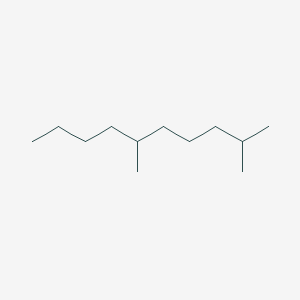
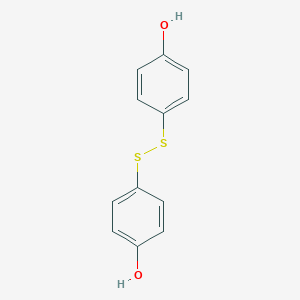
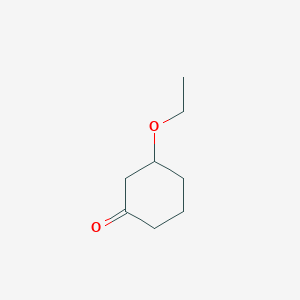
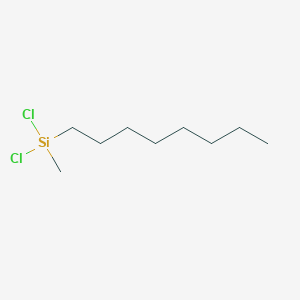
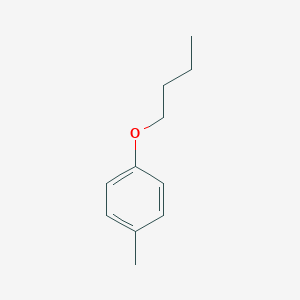

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
